
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-, monohydrochloride is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the chlorophenyl group, and the attachment of the morpholinylmethyl and pyrrolidinyl groups. Common reagents and conditions used in these reactions include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of Morpholinylmethyl and Pyrrolidinyl Groups: These groups are typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, including the quinazolinone core and the chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the quinazolinone core may lead to dihydroquinazolinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinones and related structures.
Biology
Biologically, quinazolinones are known for their diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
In medicine, compounds like this are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-, monohydrochloride: This compound itself.
Other Quinazolinones: Compounds with similar quinazolinone cores but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinones and chlorophenyl derivatives.
Propriétés
Numéro CAS |
117039-03-9 |
|---|---|
Formule moléculaire |
C25H28Cl2N4O3S |
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H27ClN4O3S.ClH/c26-18-7-9-19(10-8-18)30-24(32)21-4-1-2-5-22(21)27-25(30)34-20(16-28-12-14-33-15-13-28)17-29-11-3-6-23(29)31;/h1-2,4-5,7-10,20H,3,6,11-17H2;1H |
Clé InChI |
IDLJGBIPSHMGBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


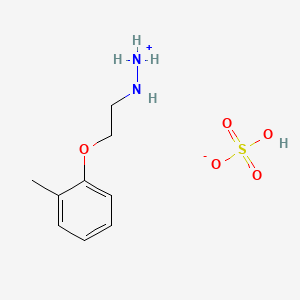
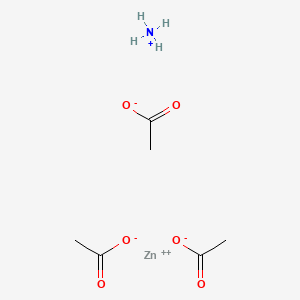
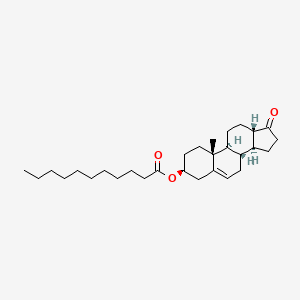
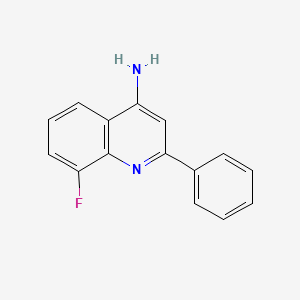
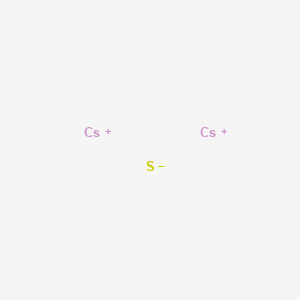
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
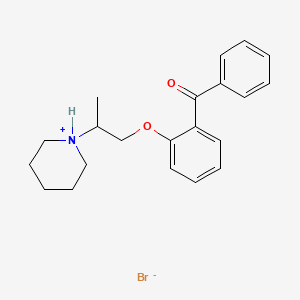
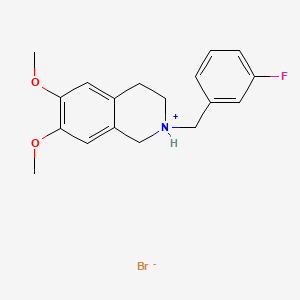
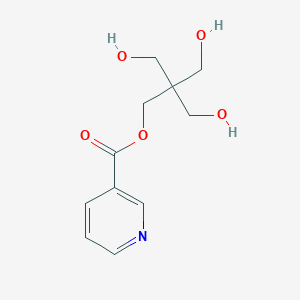


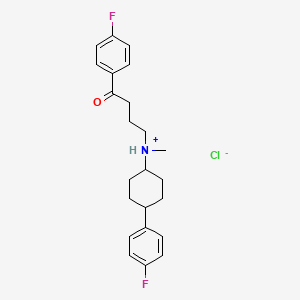
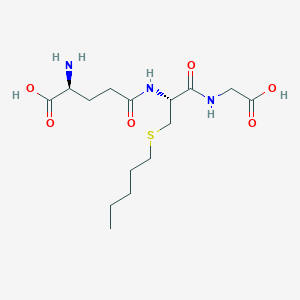
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
